

Creatinine-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Creatinine-d3

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An In-depth Examination of **Creatinine-d3** for Isotope Dilution Mass Spectrometry

This technical guide provides a comprehensive overview of **Creatinine-d3**, a deuterated analog of creatinine, for researchers, scientists, and professionals in drug development. This document details its chemical properties, its critical role as an internal standard in quantitative analysis, and the biochemical pathways relevant to its application.

Core Properties of Creatinine-d3

Creatinine-d3 is a stable, isotopically labeled form of creatinine where three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution results in a molecule that is chemically identical to endogenous creatinine but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification methods.

Property	Value	Reference(s)
CAS Number	143827-20-7	[1][2][3][4]
Molecular Formula	C ₄ H ₄ D ₃ N ₃ O	[1]
Molecular Weight	Approximately 116.14 g/mol	[2][3][4][5]
Synonyms	2-Amino-1,5-dihydro-1-(methyl-d ₃)-4H-imidazol-4-one, Creatinine-methyl-d ₃	[1][4]

The Role of Creatinine-d3 in Quantitative Analysis

The primary application of **Creatinine-d3** is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of creatinine in biological matrices such as serum and urine.[1] Creatinine is a key biomarker for assessing renal function, and its accurate measurement is crucial in clinical diagnostics and research.[2]

The principle behind IDMS is the addition of a known amount of the isotopically labeled standard (**Creatinine-d3**) to a sample containing the analyte of interest (creatinine). The labeled and unlabeled compounds are chemically indistinguishable during sample preparation and chromatographic separation. However, they are readily differentiated by a mass spectrometer due to their mass difference. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, variations in sample extraction, and instrument response can be corrected, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of Serum Creatinine using LC-MS/MS with Creatinine-d3 Internal Standard

This protocol outlines a general procedure for the determination of creatinine in human serum. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

1. Materials and Reagents:

- **Creatinine-d3** (Internal Standard)
- Creatinine (for calibration standards)
- Human Serum (samples, calibrators, and quality controls)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic Acid (LC-MS grade)
- Ultrapure Water

2. Preparation of Solutions:

- **Creatinine-d3** Internal Standard Stock Solution: Prepare a stock solution of **Creatinine-d3** in methanol.
- Creatinine Stock Solution: Prepare a stock solution of creatinine in ultrapure water.
- Working Internal Standard Solution: Dilute the **Creatinine-d3** stock solution with a suitable solvent (e.g., 50% methanol in water) to the desired working concentration.
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the creatinine stock solution into a surrogate matrix (e.g., charcoal-stripped serum or a protein-based solution).

3. Sample Preparation:

- To a microcentrifuge tube, add a specific volume of serum sample, calibration standard, or quality control.
- Add a precise volume of the working internal standard solution (**Creatinine-d3**) to each tube.
- Vortex briefly to mix.
- Perform protein precipitation by adding a volume of cold acetonitrile or methanol.

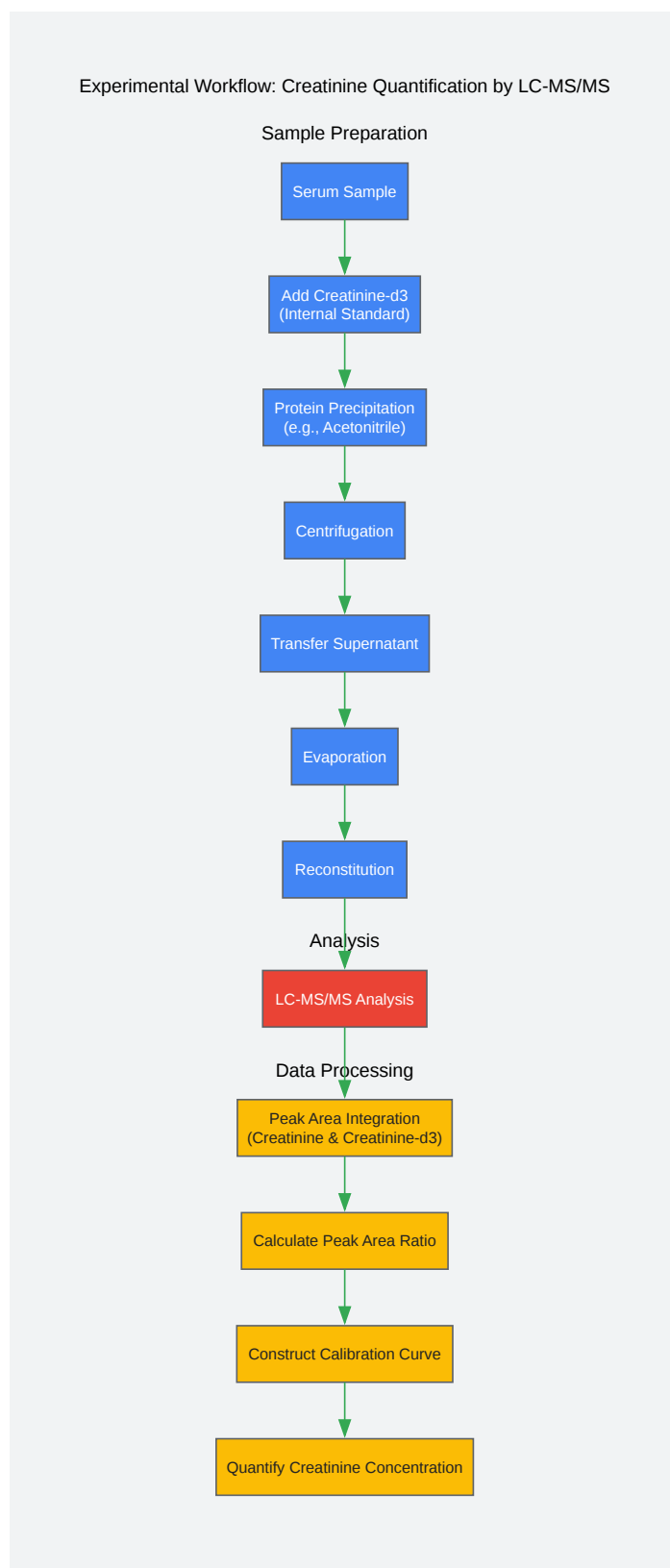
- Vortex thoroughly to ensure complete protein precipitation.
- Centrifuge the samples at high speed to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid.
- Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both creatinine and **Creatinine-d3**.

5. Data Analysis:

- Integrate the peak areas for the MRM transitions of both creatinine and **Creatinine-d3**.
- Calculate the ratio of the peak area of creatinine to the peak area of **Creatinine-d3** for all samples, calibrators, and controls.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

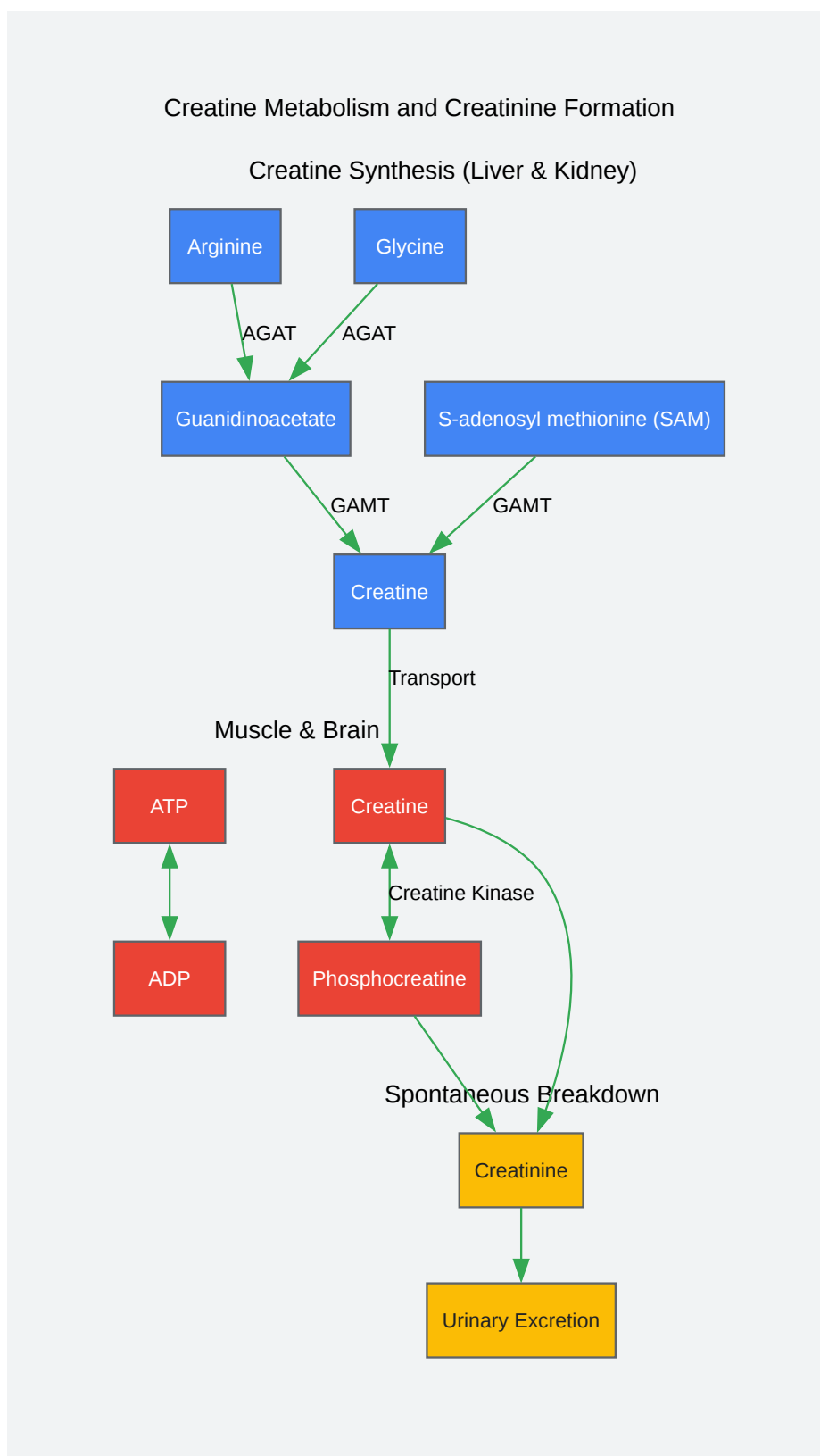


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Caption: Workflow for creatinine quantification using LC-MS/MS.

Biochemical Context: The Creatine to Creatinine Pathway

Understanding the metabolic origin of creatinine is essential for interpreting its clinical significance. Creatinine is the breakdown product of creatine and phosphocreatine, which are vital for energy metabolism in muscle and brain tissue.^[6]^[7] The synthesis of creatine is a two-step enzymatic process primarily occurring in the kidneys and liver.^[8]



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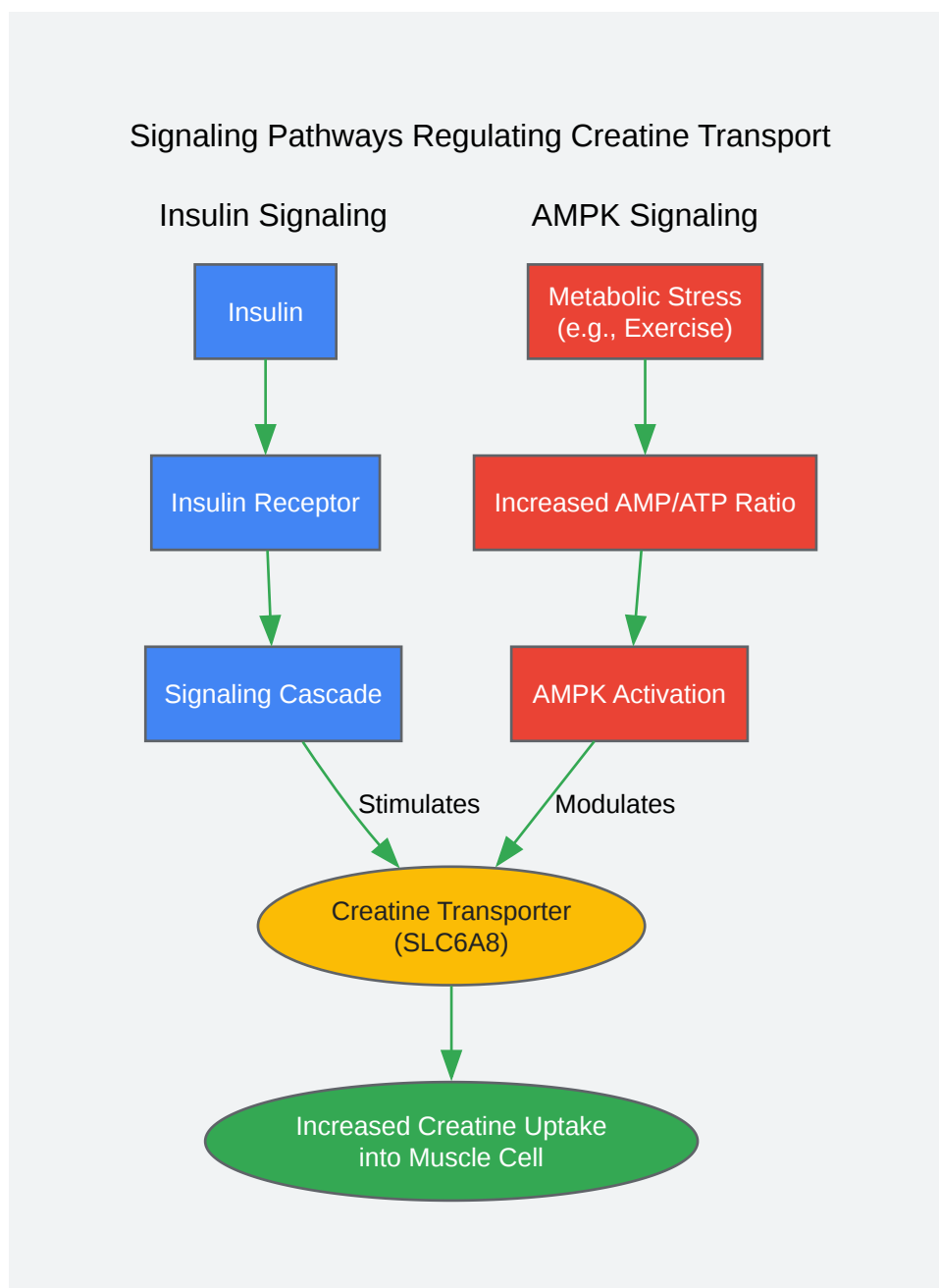
Caption: The metabolic pathway from creatine synthesis to creatinine excretion.

Regulation of Creatine Metabolism: Key Signaling Pathways

The cellular uptake and metabolism of creatine are regulated by complex signaling pathways, ensuring energy homeostasis. Two key regulators are AMP-activated protein kinase (AMPK) and insulin.

AMPK Signaling: AMPK acts as a cellular energy sensor. Under conditions of metabolic stress (e.g., exercise), an increased AMP/ATP ratio activates AMPK. Activated AMPK can influence creatine kinase activity and the expression of the creatine transporter (SLC6A8), thereby modulating creatine uptake and utilization to meet cellular energy demands.

Insulin Signaling: Insulin has been shown to enhance the transport of creatine into muscle cells.^[3] This effect is thought to be mediated by the stimulation of the sodium-dependent creatine transporter. This interplay is particularly relevant in the context of post-exercise recovery and nutrient timing to maximize creatine uptake.



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Caption: Regulation of the creatine transporter by insulin and AMPK signaling.

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- To cite this document: BenchChem. [Creatinine-d3: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020915#creatinine-d3-cas-number-and-molecular-weight]

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